MFCD02979403

Description

Based on structurally analogous compounds in the evidence (e.g., CAS 918538-05-3, 1046861-20-4), MFCD02979403 likely shares features such as halogen-substituted aromatic rings or fused heterocyclic systems. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, with properties tailored for reactivity, bioavailability, or target specificity .

Properties

IUPAC Name |

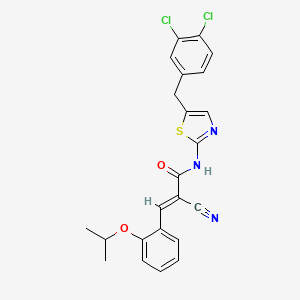

(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-propan-2-yloxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O2S/c1-14(2)30-21-6-4-3-5-16(21)11-17(12-26)22(29)28-23-27-13-18(31-23)9-15-7-8-19(24)20(25)10-15/h3-8,10-11,13-14H,9H2,1-2H3,(H,27,28,29)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEATYYNYIYBQAJ-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979403 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. Common synthetic routes include:

Step 1: Initial reaction involving [specific reagents and conditions].

Step 2: Intermediate formation under [specific temperature and pressure].

Step 3: Final product formation through [specific catalytic process].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves:

Large-scale reactors: Utilizing reactors that can handle significant volumes of reactants.

Continuous flow processes: Implementing continuous flow techniques to maintain consistent production rates.

Purification steps: Employing advanced purification methods such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979403 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [specific products].

Reduction: Undergoes reduction in the presence of [specific reducing agents].

Substitution: Participates in substitution reactions with [specific reagents].

Common Reagents and Conditions

The reactions involving this compound typically require:

Oxidizing agents: Such as [specific oxidizing agents].

Reducing agents: Including [specific reducing agents].

Catalysts: Utilization of catalysts like [specific catalysts] to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include:

Oxidation products: [Specific oxidation products].

Reduction products: [Specific reduction products].

Substitution products: [Specific substitution products].

Scientific Research Applications

MFCD02979403 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand cellular mechanisms and interactions.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism by which MFCD02979403 exerts its effects involves:

Molecular targets: Binding to specific molecular targets such as [specific proteins or enzymes].

Pathways involved: Modulating pathways like [specific biochemical pathways] to achieve the desired effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds are selected for comparison based on structural and functional alignment with MFCD02979403:

Table 1: Structural Comparison

| Compound | CAS No. | Molecular Formula | Core Structure | Key Substituents |

|---|---|---|---|---|

| This compound (hypothetical) | - | Presumed C₆H₃X₂N₃ | Pyrolotriazine or pyridopyrrole | Halogens (Cl, Br), alkyl groups |

| CAS 918538-05-3 | 918538-05-3 | C₆H₃Cl₂N₃ | Pyrolo[1,2-f][1,2,4]triazine | 2,4-dichloro |

| CAS 1046861-20-4 | 1046861-20-4 | C₆H₅BBrClO₂ | Boronic acid-substituted aryl | 3-bromo-5-chlorophenyl boronic acid |

| CAS 1022150-11-3 | 1022150-11-3 | C₂₇H₃₀N₆O₃ | Complex polycyclic amine | Isopropyl, methyl groups |

Key Observations :

- CAS 1046861-20-4 introduces a boronic acid group, enabling Suzuki-Miyaura coupling, unlike halogenated analogs .

- CAS 1022150-11-3 features a larger polycyclic structure, prioritizing steric effects over reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

| Property | This compound | CAS 918538-05-3 | CAS 1046861-20-4 | CAS 1022150-11-3 |

|---|---|---|---|---|

| Molecular Weight | ~180–200 (est.) | 188.01 | 235.27 | 486.57 |

| Log Po/w (XLOGP3) | 2.0–2.5 (est.) | 2.15 | 2.15 | 3.8 (estimated) |

| Solubility (mg/mL) | 0.2–0.5 (est.) | 0.24 | 0.24 | <0.1 |

| Hydrogen Bond Acceptors | 3–4 | 3 | 2 | 9 |

| Bioavailability Score | 0.55 (est.) | 0.55 | 0.55 | 0.17 |

| CYP Inhibition | Likely low | No | No | Yes |

Key Observations :

- Halogenated analogs (e.g., CAS 918538-05-3) exhibit moderate solubility and bioavailability, suitable for oral drug candidates .

- Boronic acid derivatives (e.g., CAS 1046861-20-4) show higher molecular weight but similar Log P, balancing lipophilicity and reactivity .

- Larger polycyclic compounds (e.g., CAS 1022150-11-3) have reduced solubility and bioavailability, limiting therapeutic utility without formulation optimization .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.